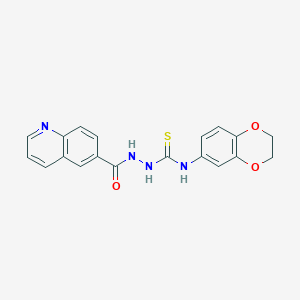
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific research or industry.
Synthesis Analysis
This involves a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds. It includes the conditions required for the synthesis, such as temperature, pressure, and catalysts.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes with other compounds. It includes the conditions required for the reaction and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of reactions the compound can undergo.科学的研究の応用
Antitumor Studies
- Synthesis and Antitumor Activity : A study on the synthesis of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics, including quinoline groups, revealed significant antitumor activities against leukemia, colon, and ovarian cancer cells in vitro. Notably, one compound demonstrated enhanced inhibition of MCF-7 breast carcinoma cells without being transported by P-glycoprotein, highlighting a promising avenue for cancer treatment research (Easmon et al., 2006).
Antimicrobial Activity
- Quinoline Derivatives with Antimicrobial Activity : Research into quinoline derivatives containing an azole nucleus has shown that some compounds exhibit good to moderate antimicrobial activity against a variety of microorganisms. This study underlines the potential of these compounds in developing new antimicrobial agents (Özyanik et al., 2012).
Synthesis and Structural Analysis
- Novel Derivatives Synthesis : A series of N,N′-disubstituted hydrazinecarbothioamides and related derivatives were synthesized, showcasing a wide range of structural diversities. These compounds provide a foundation for further exploration in medicinal chemistry and drug design (Hassan et al., 2005).
Antioxidant Activity
- Evaluation of Antioxidant Activity : New compounds from hydrazinecarbothioamide and 1,2,4-triazole class containing diarylsulfone and 2,4-difluorophenyl moieties were synthesized and evaluated for their antioxidant activity. This study highlights the importance of structural modifications in enhancing the antioxidant properties of these compounds (Bărbuceanu et al., 2014).
Antimalarial Activity
- Novel Thiosemicarbazone Derivatives for Antimalarial Use : A study on thiosemicarbazone derivatives containing a benzimidazole moiety reported the synthesis of a series of compounds evaluated for antimalarial properties in vitro. Several of these compounds exhibited good antimalarial activity, suggesting potential for further development as antimalarial agents (Divatia et al., 2014).
Anticonvulsant Approach
- GABAergic Neurotransmission Augmentation : Novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides were synthesized and evaluated for their anticonvulsant activity, demonstrating significant effects in various seizure models. This research outlines a potential anticonvulsant approach by enhancing GABAergic neurotransmission (Tripathi & Kumar, 2013).
Safety And Hazards
This involves studying the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.
将来の方向性
This involves discussing potential areas of future research involving the compound, such as new synthesis methods, applications, or modifications.
Please consult with a professional chemist or a reliable source for specific information on this compound. It’s important to handle all chemicals with appropriate safety measures. If you’re planning to synthesize or work with this compound, please do so under the guidance of a qualified professional and follow all relevant safety protocols.
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(quinoline-6-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-18(13-3-5-15-12(10-13)2-1-7-20-15)22-23-19(27)21-14-4-6-16-17(11-14)26-9-8-25-16/h1-7,10-11H,8-9H2,(H,22,24)(H2,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZBVFMEVIQTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NNC(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

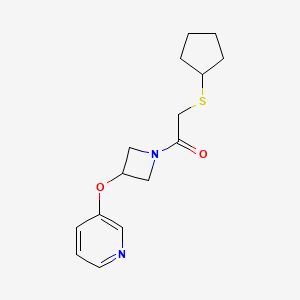
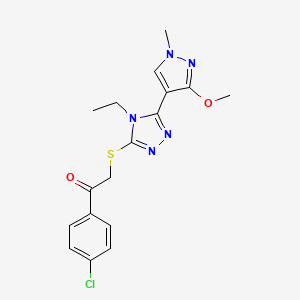
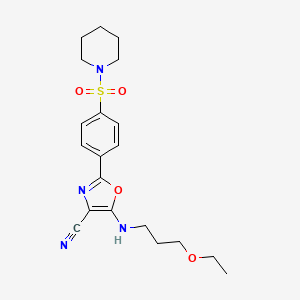
![{[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate](/img/structure/B2439995.png)
![8-(Methylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2439997.png)
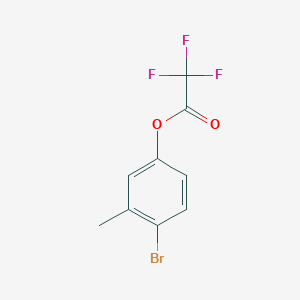
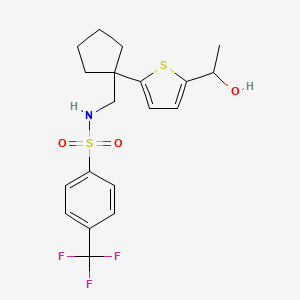
![1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2440000.png)
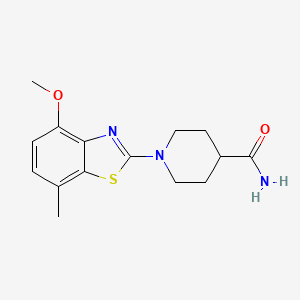
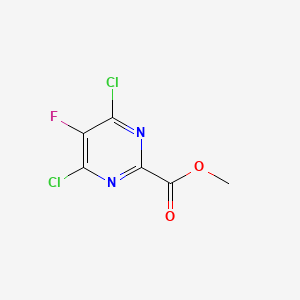
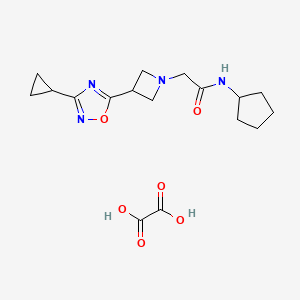
![1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2440008.png)
![Methyl 4-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate](/img/structure/B2440011.png)
![methyl 2-({[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2440012.png)